

## An In-depth Technical Guide to the Biological Targets of M-110 Compounds

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The designation "**M-110**" is associated with at least three distinct therapeutic compounds, each with a unique biological target and mechanism of action. This guide provides a comprehensive technical overview of each of these molecules to facilitate research and development efforts. The compounds covered are:

- M-110: A selective PIM-3 Kinase Inhibitor
- MT-110: A non-muscle Myosin II (NMII) Inhibitor
- MT110 (Solitomab): An EpCAM/CD3 Bispecific Antibody

#### M-110: A Selective PIM-3 Kinase Inhibitor

**M-110** is a highly selective, ATP-competitive inhibitor of PIM kinases, showing a strong preference for PIM-3.[1][2] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell proliferation, survival, and oncogenic signaling pathways.[3][4][5][6] Overexpression of PIM kinases is observed in various cancers, making them a promising target for cancer therapy.[3][5][6]

#### **Data Presentation**

Table 1: In Vitro Inhibitory Activity of M-110



| Target | IC50   | Assay Type   | Reference |
|--------|--------|--------------|-----------|
| PIM-3  | 47 nM  | Kinase Assay | [1]       |
| PIM-1  | 2.5 μΜ | Kinase Assay | [1]       |
| PIM-2  | 2.5 μΜ | Kinase Assay | [1]       |

Table 2: Anti-proliferative Activity of M-110 in Cancer Cell Lines

| Cell Line | Cancer Type     | IC50         | <b>Exposure Time</b> | Reference |
|-----------|-----------------|--------------|----------------------|-----------|
| DU-145    | Prostate Cancer | 0.9 μΜ       | 72 hours             | [1]       |
| 22Rv1     | Prostate Cancer | 0.6 - 0.8 μΜ | Not Specified        | [1]       |
| PC3       | Prostate Cancer | 0.6 - 0.8 μΜ | Not Specified        | [1]       |
| SW480     | Colon Cancer    | 0.6 - 0.8 μΜ | Not Specified        | [1]       |

### **Experimental Protocols**

Kinase Inhibition Assay (General Protocol):

A representative protocol for determining the IC50 of **M-110** against PIM kinases would involve a biochemical assay measuring the phosphorylation of a substrate.

- Reaction Setup: A reaction mixture is prepared containing the recombinant PIM kinase (PIM-1, PIM-2, or PIM-3), a suitable substrate (e.g., a peptide with a consensus phosphorylation sequence), and ATP (often radiolabeled, e.g., [y-32P]ATP).
- Inhibitor Addition: M-110 is added to the reaction mixture at various concentrations.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for kinase activity.
- Termination: The reaction is stopped, typically by adding a solution that denatures the kinase (e.g., a strong acid or a high concentration of EDTA).



- Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via filtration and scintillation counting).
- Data Analysis: The percentage of inhibition at each M-110 concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

#### Cell Proliferation Assay (MTT Assay):

- Cell Seeding: Cancer cell lines (e.g., DU-145) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of **M-110** (e.g., from 0.01 to 10  $\mu$ M) for a specified period (e.g., 72 hours).[1]
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
- Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

#### **Mandatory Visualization**





Click to download full resolution via product page

Caption: PIM-3 signaling pathway and the inhibitory action of **M-110**.

## MT-110: A Non-Muscle Myosin II (NMII) Inhibitor

MT-110 is a selective, blood-brain barrier permeable inhibitor of non-muscle myosin II (NMII).[7] It shows improved tolerability by selectively targeting NMII over cardiac muscle myosin II (CMII).[7] NMII is a motor protein that plays a crucial role in various cellular processes, including cell division, migration, and neuronal plasticity.[8][9] Its involvement in diseases like cancer and neurological disorders makes it an attractive therapeutic target.[8]



#### **Data Presentation**

Table 3: In Vitro Inhibitory Activity of MT-125 (a closely related compound to MT-110)

| Target            | Ki / EC50                        | Assay Type        | Reference |
|-------------------|----------------------------------|-------------------|-----------|
| NMIIA             | Ki = 2.7 ± 0.2 μM                | ATPase Assay      | [10]      |
| NMIIB             | EC50 = $1.7 \pm 0.1 \mu\text{M}$ | Cytokinesis Assay | [10]      |
| Cardiac Myosin II | Ki = 50 ± 10 μM                  | ATPase Assay      | [10]      |

#### **Experimental Protocols**

ATPase Activity Assay:

- Protein Purification: Recombinant myosin motor domains (NMIIA, NMIIB, CMII) are purified.
- Reaction Mixture: The myosin is mixed with F-actin in a buffer containing ATP.
- Inhibitor Addition: MT-110 is added at various concentrations.
- ATP Hydrolysis Measurement: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time, often using a colorimetric method (e.g., malachite green assay).
- Data Analysis: The ATPase activity is plotted against the inhibitor concentration to determine the Ki value.

Cell-Based Cytokinesis Inhibition Assay:

- Cell Culture: A suitable cell line (e.g., COS7) is cultured.
- Compound Treatment: The cells are treated with different concentrations of MT-110.
- Microscopy: Live-cell imaging or fixed-cell microscopy is used to observe the process of cytokinesis.



- Quantification: The percentage of cells that fail to complete cytokinesis (e.g., become multinucleated) is quantified.
- Data Analysis: The EC50 for cytokinesis inhibition is calculated from the dose-response curve.

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: Regulation of Non-Muscle Myosin II and its inhibition by MT-110.



# MT110 (Solitomab): An EpCAM/CD3 Bispecific Antibody

MT110, also known as Solitomab, is a bispecific T-cell engager (BiTE®) antibody construct.[11] [12][13] It is designed to simultaneously bind to the CD3 receptor on T-cells and the Epithelial Cell Adhesion Molecule (EpCAM) on tumor cells.[13][14] This dual binding brings T-cells into close proximity with cancer cells, leading to T-cell activation and subsequent lysis of the tumor cells.[13]

#### **Data Presentation**

Table 4: Clinical Trial Data for MT110 (Solitomab)

| Parameter                           | Value                            | Clinical Trial Phase | Reference |
|-------------------------------------|----------------------------------|----------------------|-----------|
| Maximum Tolerated Dose (MTD)        | 24 μ g/day                       | Phase 1              | [11][12]  |
| Half-life                           | 4.5 hours                        | Phase 1              | [11][12]  |
| Common Dose-<br>Limiting Toxicities | Diarrhea, elevated liver enzymes | Phase 1              | [11][12]  |

#### **Experimental Protocols**

T-Cell Mediated Cytotoxicity Assay:

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors as a source of T-cells (effector cells). Culture an EpCAM-positive cancer cell line (target cells).
- Co-culture: Co-culture the effector and target cells at a specific ratio (e.g., 10:1) in the presence of varying concentrations of MT110.
- Incubation: Incubate the co-culture for a set period (e.g., 24-48 hours).
- Cytotoxicity Measurement: Assess target cell lysis using a method such as:



- LDH Release Assay: Measure the release of lactate dehydrogenase from damaged cells.
- Chromium-51 Release Assay: Pre-label target cells with <sup>51</sup>Cr and measure its release upon lysis.
- Flow Cytometry-based Assay: Use viability dyes to distinguish live and dead target cells.
- Data Analysis: Calculate the percentage of specific lysis at each antibody concentration and determine the EC50 value.

Phase 1 Clinical Trial Protocol (Simplified Overview):

- Patient Population: Patients with refractory solid tumors expressing EpCAM.[11]
- Dosing: MT110 administered as a continuous intravenous infusion in a dose-escalation design.[11]
- Primary Endpoint: Assess the safety and tolerability of MT110 and determine the maximum tolerated dose.[12]
- Secondary Endpoints: Evaluate pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary anti-tumor activity.[12]
- Monitoring: Closely monitor patients for adverse events, particularly dose-limiting toxicities.

#### **Mandatory Visualization**



Click to download full resolution via product page



Caption: Mechanism of action of MT110 (Solitomab).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. M-110 | Pim-3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. bocsci.com [bocsci.com]
- 5. researchgate.net [researchgate.net]
- 6. PIM3 Kinase: A Promising Novel Target in Solid Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of clinically viable non-muscle myosin II small molecule inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-muscle myosin II in disease: mechanisms and therapeutic opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A multicenter phase 1 study of solitomab (MT110, AMG 110), a bispecific EpCAM/CD3 T-cell engager (BiTE®) antibody construct, in patients with refractory solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 12. A multicenter phase 1 study of solitomab (MT110, AMG 110), a bispecific EpCAM/CD3 T-cell engager (BiTE®) antibody construct, in patients with refractory solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solitomab Wikipedia [en.wikipedia.org]
- 14. invivogen.com [invivogen.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Targets of M-110 Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608784#biological-target-of-m-110-compound]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com